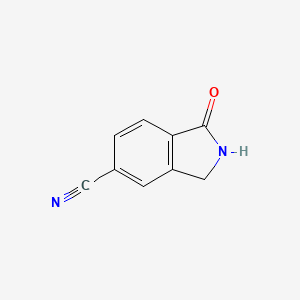

1-Oxoisoindoline-5-carbonitrile

货号 B581596

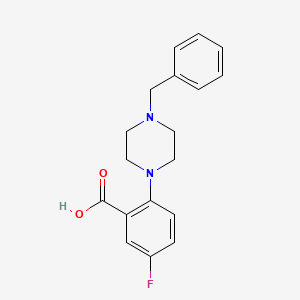

CAS 编号:

1261869-76-4

分子量: 158.16

InChI 键: BLPWHFXOHFISJT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

1-Oxoisoindoline-5-carbonitrile is a chemical compound with the molecular formula C9H6N2O . It is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

An efficient synthesis of 3-oxoisoindolines, which can be related to 1-Oxoisoindoline-5-carbonitrile, is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .Molecular Structure Analysis

The molecular structure of 1-Oxoisoindoline-5-carbonitrile is represented by the formula C9H6N2O . The molecular weight of this compound is 158.16 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxoisoindoline-5-carbonitrile include a molecular weight of 158.16 . The compound is sealed in dry, room temperature conditions .科学研究应用

Application 1: Synthesis of Substituted (±)-3-oxoisoindoline-1-carbonitriles and Carboxamides

- Summary of the Application: This research focuses on the efficient synthesis of 3-oxoisoindolines from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst .

- Methods of Application: The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C . Aromatic amines divert from this reactivity to give isobenzofuranone derivatives .

- Results or Outcomes: The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .

Application 2: Pharmaceutical Research

- Summary of the Application: The research involves the synthesis and evaluation of novel oxoisoindoline derivatives for pharmaceutical applications .

Application 4: Synthesis of Downstream Products

- Summary of the Application: This application involves the synthesis of downstream products from “1-Oxoisoindoline-5-carbonitrile”. The specific downstream products were not detailed in the search results .

Application 5: Simulation Visualizations

安全和危害

属性

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-4-6-1-2-8-7(3-6)5-11-9(8)12/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPWHFXOHFISJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676453 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Oxoisoindoline-5-carbonitrile | |

CAS RN |

1261869-76-4 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

5

Citations

… 2-(3-Cyclopropyl-1H-indazol-5-yl)-1-oxoisoindoline-5-carbonitrile (20). To a solution of 3-cyclopropyl-1H-indazol-5-amine (50 mg, 288.66 μmol) in MeOH (2 mL) were added Et 3 N (…

Number of citations: 3

www.sciencedirect.com

… To a stirred solution of 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbonitrile (10 g, 37.13 mmol) in dimethylacetamide (320 mL) were added methanesulfonic acid (2.6 mL, 40.85 …

Number of citations: 56

pubs.acs.org

The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …

Number of citations: 7

www.cell.com

CC bonds can be formed by oxidative cross-coupling that undergoes a direct reaction at CH/CH, and since oxidative cross-coupling does not require pre-functionalization and only H2 …

Number of citations: 0

scholarworks.unist.ac.kr

Aberrant activity of the histone methyltransferase polycomb repressive complex 2 (PRC2) has been linked to several cancers, with small-molecule inhibitors of the catalytic subunit of the …

Number of citations: 13

pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)

![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)

![4-Boc-4,8-diazabicyclo[5.2.0]nonane](/img/structure/B581527.png)

![5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B581529.png)